1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride (FMTA-HCl) is a synthetic compound derived from the 1,2,3-triazole family of compounds. It is an important tool in the fields of organic synthesis, drug discovery, and drug development. FMTA-HCl has a wide range of applications, from basic research to industrial production.
Scientific Research Applications
Agrochemical Development
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride: plays a significant role in the development of new agrochemicals. Its structural motif is commonly found in compounds used for crop protection . The presence of the triazole ring and fluorine atom contributes to the creation of novel pesticides that are more effective and environmentally friendly. Researchers are exploring its use in formulations that target specific pests without affecting beneficial insects or causing undue harm to the ecosystem.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of drugs that exhibit a range of biological activities . Its derivatives are being studied for potential use in medications that treat various diseases, including those with anti-inflammatory and antimicrobial properties. The unique physicochemical properties imparted by the fluorine atom make it a valuable component in drug design and discovery.
Material Science
The compound’s derivatives are also being investigated for their applications in material science. They have potential use in the creation of advanced materials with specific desired properties, such as increased strength, chemical resistance, or novel electrical characteristics . This could lead to innovations in various industries, including electronics, construction, and textiles.
Environmental Science
In environmental science, researchers are examining how derivatives of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride can be used to develop better methods for environmental monitoring and pollution control . These compounds could be key in detecting and neutralizing harmful substances in the environment, contributing to cleaner air and water.
Analytical Chemistry
This compound is significant in analytical chemistry, where it may be used as a reagent or a standard in various analytical methods . Its consistent and predictable behavior under different conditions makes it suitable for use in calibrations and as a reference in quantitative analyses.
Biochemistry
Finally, in the field of biochemistry, the compound’s derivatives are being explored for their role in understanding biological processes at the molecular level . They could be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways, providing insights into the fundamental workings of living organisms.
properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)triazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQVILLKPDQQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C=C(N=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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